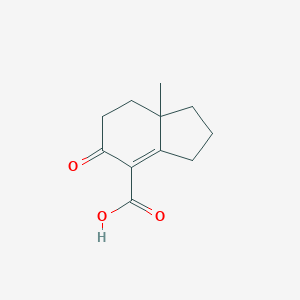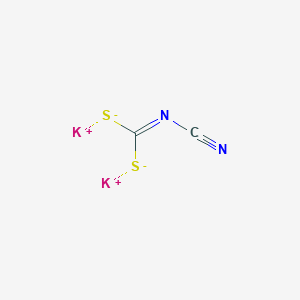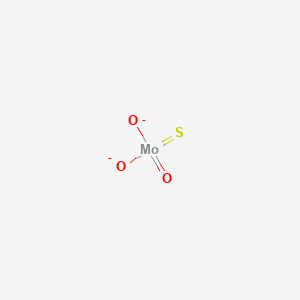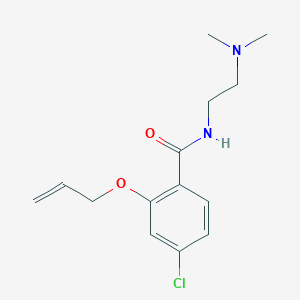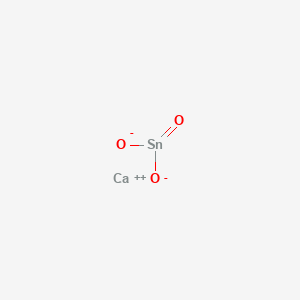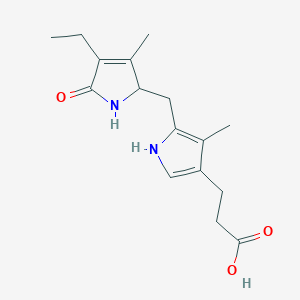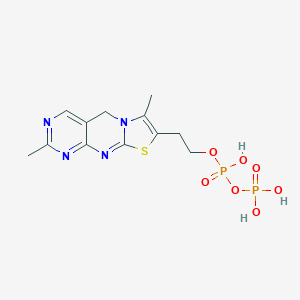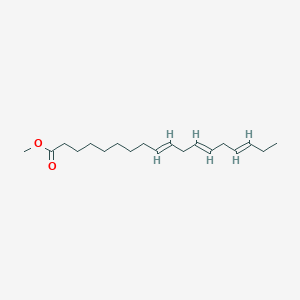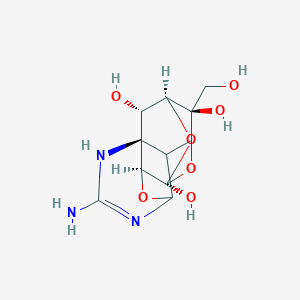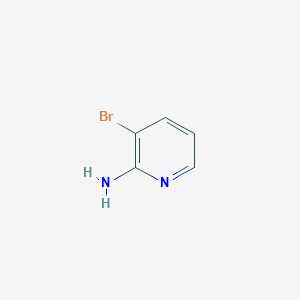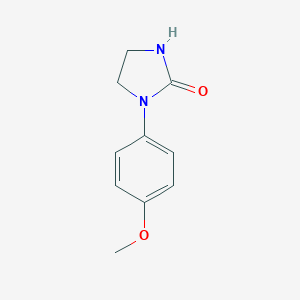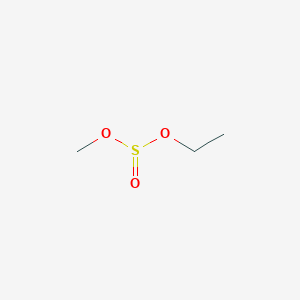
Ethyl methyl sulphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methyl sulphite (EMS) is a chemical compound that is commonly used as a mutagenic agent in genetic research. It is a clear, colorless liquid with a pungent odor and is commonly used in laboratory settings. EMS is a highly reactive compound that can cause damage to DNA, leading to mutations in organisms. The purpose of
作用机制
Ethyl methyl sulphite is a highly reactive compound that can cause damage to DNA. It works by adding an ethyl group to the guanine base of DNA, which can lead to base-pairing errors during DNA replication. This can result in mutations in the DNA sequence, leading to changes in the phenotype of an organism.
生化和生理效应
Ethyl methyl sulphite has been shown to cause a variety of biochemical and physiological effects in organisms. It has been shown to cause DNA damage, as well as to induce apoptosis (programmed cell death) in cells. Ethyl methyl sulphite has also been shown to affect the expression of certain genes, leading to changes in the phenotype of an organism.
实验室实验的优点和局限性
Ethyl methyl sulphite is a powerful tool for inducing mutations in organisms, making it an essential tool for genetic research. It is also relatively easy to use and is readily available. However, Ethyl methyl sulphite has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also cause mutations in unintended regions of the genome. Additionally, Ethyl methyl sulphite can be difficult to use in certain organisms, such as those with thick cell walls.
未来方向
There are many possible future directions for research involving Ethyl methyl sulphite. One area of research is the development of new methods for using Ethyl methyl sulphite to induce mutations in organisms. Another area of research is the study of the effects of Ethyl methyl sulphite on different types of cells and organisms. Additionally, researchers may investigate the use of Ethyl methyl sulphite in combination with other mutagenic agents to create new varieties of plants or animals with desirable traits. Finally, researchers may explore the potential use of Ethyl methyl sulphite in gene therapy, where it could be used to induce targeted mutations in specific genes.
合成方法
Ethyl methyl sulphite is synthesized through the reaction of ethyl alcohol and methyl sulfate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation to obtain pure Ethyl methyl sulphite.
科学研究应用
Ethyl methyl sulphite is commonly used in genetic research to induce mutations in organisms. It is used to study the effects of mutations on the phenotype of an organism, as well as to identify genes that are responsible for certain traits. Ethyl methyl sulphite is also used in plant breeding to create new varieties of plants with desirable traits.
属性
CAS 编号 |
10315-59-0 |
|---|---|
产品名称 |
Ethyl methyl sulphite |
分子式 |
C3H8O3S |
分子量 |
124.16 g/mol |
IUPAC 名称 |
ethyl methyl sulfite |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3 |
InChI 键 |
FMQCKJHUYDYTMA-UHFFFAOYSA-N |
SMILES |
CCOS(=O)OC |
规范 SMILES |
CCOS(=O)OC |
其他 CAS 编号 |
10315-59-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



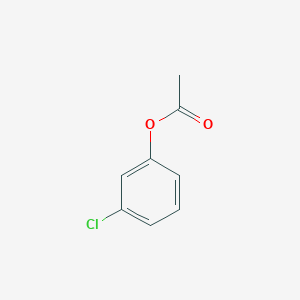
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
